Taurolidine citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

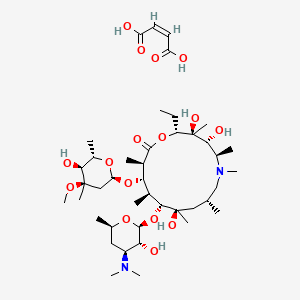

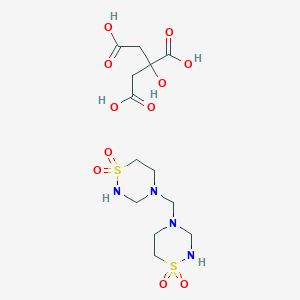

Taurolidine citrate is a compound that combines taurolidine, a thiadiazinane antimicrobial agent, with citrate, an anticoagulant. Taurolidine is derived from taurine, an amino acid, and is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi . Citrate, on the other hand, is commonly used to prevent blood clotting . The combination of these two compounds is often used in medical applications, particularly in catheter lock solutions to prevent infections and maintain catheter patency .

Preparation Methods

Synthetic Routes and Reaction Conditions

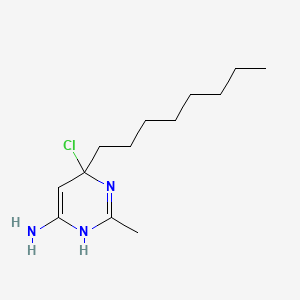

Taurolidine is synthesized from taurine through a series of chemical reactions. The process involves the formation of intermediate compounds such as taurultam and methylol taurinamide, which are then converted to taurolidine . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of taurolidine citrate involves large-scale synthesis of taurolidine followed by its combination with citrate. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to good manufacturing practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Taurolidine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of taurolidine include taurine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of taurolidine include taurinamide and taurultam, which also possess antimicrobial properties. These products further break down into taurine and water, making the compound non-toxic and safe for medical use .

Scientific Research Applications

Taurolidine citrate has a wide range of scientific research applications:

Chemistry: Used as an antimicrobial agent in various chemical formulations.

Medicine: Widely used in catheter lock solutions to prevent catheter-related bloodstream infections (CRBSIs) in patients undergoing hemodialysis.

Industry: Employed in the production of medical devices and solutions that require antimicrobial properties.

Mechanism of Action

The mechanism of action of taurolidine involves the metabolism of the compound to taurinamide and ultimately taurine and water. During this process, formaldehyde is liberated, which chemically reacts with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall, leading to the inactivation of susceptible exotoxins . Additionally, taurolidine reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .

Comparison with Similar Compounds

Similar Compounds

Heparin: An anticoagulant often used in combination with taurolidine in catheter lock solutions.

Citrate: Used as an anticoagulant and in combination with taurolidine to enhance its antimicrobial properties.

Taurultam: An intermediate compound in the synthesis of taurolidine with antimicrobial properties.

Uniqueness

Taurolidine citrate is unique due to its dual functionality as an antimicrobial and anticoagulant. This combination makes it particularly effective in preventing infections and maintaining catheter patency in medical applications . Unlike traditional antibiotics, taurolidine does not induce bacterial resistance, making it a valuable tool in the fight against infections .

Properties

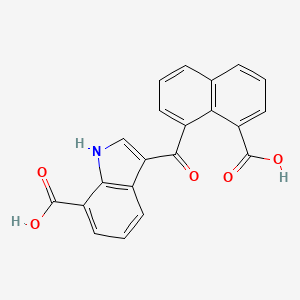

CAS No. |

1333382-80-1 |

|---|---|

Molecular Formula |

C13H24N4O11S2 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

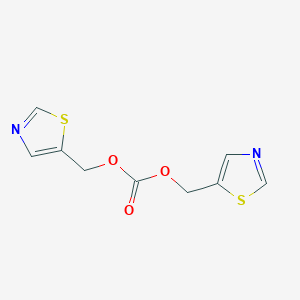

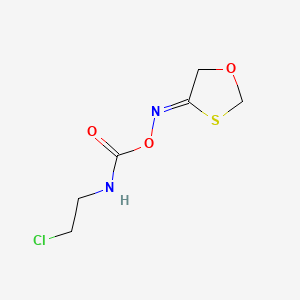

4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

RMTOBKFGSODIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)